molecular formula C15H24O4 B3393273 Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate CAS No. 218779-74-9

Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate

Cat. No. B3393273
M. Wt: 268.35 g/mol
InChI Key: FCGOUKLXBXEYSH-UHFFFAOYSA-N
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Description

Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate is a chemical compound with the molecular formula C15H24O4 . It is used in the field of organic synthesis .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, a derivative of N-Boc piperazine, was synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . The synthesis process involved maintaining a mixture at 0° C. for 2 hours, then a further 2 hours at ambient temperature, and then pouring onto 2N hydrochloric acid/ice and extracting four times with ethyl acetate.


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . For example, the molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate are not available in the retrieved data, similar compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Physical And Chemical Properties Analysis

Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate has a molecular weight of 268.35 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.

properties

IUPAC Name

ethyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O4/c1-5-18-14(17)12-8-6-11(7-9-12)10-13(16)19-15(2,3)4/h10,12H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGOUKLXBXEYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=CC(=O)OC(C)(C)C)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate

Synthesis routes and methods

Procedure details

To a suspension of anhydrous lithium chloride (1.9 g, 45 mmol) in MeCN (100 ml) was added tert-butyl 2-(diethoxyphosphoryl)acetate (7.6 g, 30 mmol) at room temperature. The mixture was stirred for 30 min. TEA (6.4 ml, 45 mmol) was added and the mixture was stirred for another 30 min. Ethyl 4-oxocyclohexanecarboxylate (5.1 g, 30 mmol) was added and the mixture was stirred overnight. The precipitate was filtered off and the filtrate was concentrated to afford brown oil, which was purified by silica gel column (PE:EtOAc=10:1) to afford product (5 g, 62%).
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
6.4 mL
Type
reactant
Reaction Step Three
Quantity
5.1 g
Type
reactant
Reaction Step Four
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate
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Ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate

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